molecular formula C16H13ClN2OS B2610381 N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 300712-26-9

N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B2610381
CAS No.: 300712-26-9
M. Wt: 316.8
InChI Key: QHDGUWSPSFTZHV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 2-chlorophenyl group and a 4-methoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methoxyphenylthiourea in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Explored for its potential use in the development of novel materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(2-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
  • N-(2-chlorophenyl)-4-(4-hydroxyphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of both 2-chlorophenyl and 4-methoxyphenyl groups, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its solubility and interaction with biological targets, while the chloro group can affect its stability and reactivity in chemical reactions.

Biological Activity

N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of this compound.

Molecular Structure and Formula:

  • IUPAC Name: this compound
  • Molecular Formula: C16H13ClN2S
  • Molecular Weight: 300.8 g/mol
PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H13ClN2S
Molecular Weight300.8 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which enhances the compound's binding affinity to specific enzymes and receptors. This interaction can modulate biological pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In a study focusing on related compounds, it was found that certain thiazole derivatives could inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. Notably, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine demonstrated potent antiproliferative activity against various cancer cell lines by inducing G2/M phase cell cycle arrest and exhibiting cytotoxic effects comparable to established chemotherapeutics like colchicine .

Case Studies

  • Tubulin Inhibition Study : A series of thiazole derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. The most potent compound was shown to bind effectively at the colchicine site on tubulin, leading to significant inhibition of tubulin polymerization .
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of thiazole derivatives on multiple cancer cell lines. The results indicated that certain structural modifications enhanced the cytotoxicity significantly, with IC50 values lower than those of conventional drugs like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Research has shown that thiazole derivatives can exhibit strong antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that thiazole-coated magnetic nanoparticles effectively inactivated E. coli and Staphylococcus aureus through membrane disruption mechanisms .

Summary of Biological Activities

Activity TypeFindings
AnticancerInduces G2/M phase arrest; inhibits tubulin polymerization
AntimicrobialEffective against E. coli and S. aureus; disrupts bacterial membranes

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-20-12-8-6-11(7-9-12)15-10-21-16(19-15)18-14-5-3-2-4-13(14)17/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDGUWSPSFTZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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